Fmoc-D-Ala(1-Pyn)-羟基

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of peptides using Fmoc-D-Ala(1-Pyn)-OH involves solid-phase techniques where the Fmoc group protects the amino group of alanine, preventing premature reaction. The Fmoc protection strategy is highly favorable due to its base-labile property, allowing deprotection under mild conditions without affecting the peptide chain. This method's effectiveness is highlighted in the optimization of solid-phase synthesis for various peptides, demonstrating the versatility and efficiency of using Fmoc-protected amino acids in peptide synthesis (Solé & Barany, 1992).

Molecular Structure Analysis

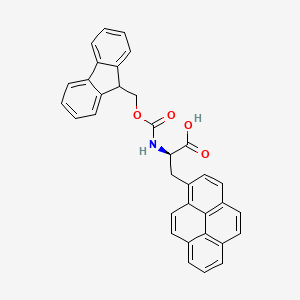

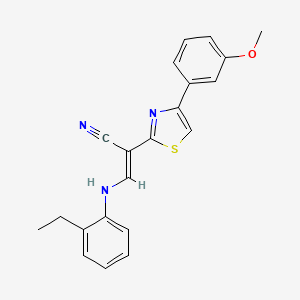

The molecular structure of Fmoc-D-Ala(1-Pyn)-OH, characterized by the presence of the Fmoc group, plays a crucial role in its reactivity and protection capabilities. The Fmoc group, being aromatic and bulky, provides steric hindrance, which is crucial for the protection strategy in peptide synthesis. Its base-labile property allows for selective deprotection, enabling stepwise construction of peptide chains without undesired side reactions.

Chemical Reactions and Properties

Fmoc-D-Ala(1-Pyn)-OH undergoes specific chemical reactions, primarily involving the removal of the Fmoc group under basic conditions, a step crucial for peptide elongation in solid-phase synthesis. The base-labile property of the Fmoc group ensures that its removal is straightforward, involving treatment with piperidine or similar bases, which does not affect the peptide backbone, thereby maintaining the integrity of the synthesized peptide (Larsen et al., 1993).

科学研究应用

固相合成优化

在肽合成领域,Fmoc-D-Ala(1-Pyn)-OH起着重要作用。Solé和Bárány(1992)展示了它在[Ala8]-dynorphin A的固相合成中的应用,这是一种选择性k-阿片肽。他们使用Fmoc(Nα-9-芴甲氧羰基)保护和侧链锚定到PAL-树脂,突出了该化合物在合成具有敏感侧链残基的肽中的实用性(Solé & Bárány,1992)。

通过拉曼光谱研究肽合成

Larsen等人(1993)探讨了使用Fmoc作为N-α保护基的肽的逐步固相合成。他们的研究提供了关于Fmoc基的去保护及其对肽的二级结构的影响的见解(Larsen et al., 1993)。

肽的自组装和凝胶化

Eckes等人(2014)研究了Fmoc共轭肽的自组装和凝胶化,重点关注丙氨酸-乳酸酸序列。这项研究有助于理解Fmoc共轭肽如何自组装并形成凝胶,尽管缺乏类似β-折叠的氢键相互作用(Eckes et al., 2014)。

属性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyren-1-ylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H25NO4/c36-33(37)30(18-23-15-14-22-13-12-20-6-5-7-21-16-17-24(23)32(22)31(20)21)35-34(38)39-19-29-27-10-3-1-8-25(27)26-9-2-4-11-28(26)29/h1-17,29-30H,18-19H2,(H,35,38)(H,36,37)/t30-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZMJSJQWMANBG-SSEXGKCCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-Ala(1-Pyn)-OH | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B2497088.png)

![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2497089.png)

![2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2-chlorobenzyl)acetamide](/img/structure/B2497091.png)

![Ethyl 5-(benzofuran-2-carboxamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2497092.png)

![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2497093.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,5-dimethyl-1,2-oxazole-3-carboxamide](/img/structure/B2497099.png)

![(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2497101.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2497102.png)